molecular formula C10H10N2O2 B12951329 5-methoxy-1-methyl-1H-indazole-3-carbaldehyde

5-methoxy-1-methyl-1H-indazole-3-carbaldehyde

Katalognummer: B12951329
Molekulargewicht: 190.20 g/mol
InChI-Schlüssel: VLPZXSGMGUIWJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy-1-methyl-1H-indazole-3-carbaldehyde is a chemical compound belonging to the indazole family. Indazoles are heterocyclic compounds that contain a fused benzene and pyrazole ring. This specific compound is characterized by the presence of a methoxy group at the 5-position, a methyl group at the 1-position, and an aldehyde group at the 3-position of the indazole ring. It is used as a precursor in the synthesis of various biologically active molecules and has applications in medicinal chemistry and pharmaceutical research .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-methyl-1H-indazole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-methoxyindole with methyl iodide to introduce the methyl group at the 1-position. This is followed by formylation at the 3-position using a Vilsmeier-Haack reaction, which introduces the aldehyde group .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Methoxy-1-methyl-1H-indazole-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5-Methoxy-1-methyl-1H-indazole-3-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in biochemical assays and studies.

    Medicine: The compound is involved in the development of pharmaceutical agents, including potential anticancer, anti-inflammatory, and antimicrobial drugs.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Wirkmechanismus

The mechanism of action of 5-methoxy-1-methyl-1H-indazole-3-carbaldehyde is primarily related to its ability to interact with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function. Additionally, the indazole ring can engage in π-π interactions with aromatic residues in proteins, influencing their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Methoxy-1-methyl-1H-indazole-3-carbaldehyde is unique due to the specific combination of functional groups that confer distinct chemical reactivity and biological activity. The presence of both the methoxy and methyl groups enhances its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C10H10N2O2

Molekulargewicht

190.20 g/mol

IUPAC-Name

5-methoxy-1-methylindazole-3-carbaldehyde

InChI

InChI=1S/C10H10N2O2/c1-12-10-4-3-7(14-2)5-8(10)9(6-13)11-12/h3-6H,1-2H3

InChI-Schlüssel

VLPZXSGMGUIWJK-UHFFFAOYSA-N

Kanonische SMILES

CN1C2=C(C=C(C=C2)OC)C(=N1)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.